molecular formula C20H20N4O B2834760 N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide CAS No. 2034475-28-8

N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide

Cat. No.: B2834760
CAS No.: 2034475-28-8
M. Wt: 332.407
InChI Key: ZJSLVLQOIRNQFE-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which is further substituted with a dimethylamino group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide typically involves multi-step organic reactions. One common method includes the coupling of 2,4’-bipyridine with 3-(dimethylamino)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized bipyridine derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various alkyl groups.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a fluorescent probe in bioimaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to DNA or proteins, thereby modulating their function. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)benzamide
  • N-(4-Ethynylphenyl)-5-(dimethylamino)-1-naphthalenesulfonamide
  • Trans-2-[4’-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide stands out due to its unique combination of bipyridine and benzamide structures. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its analogs. Its ability to act as both a ligand and a bioactive molecule makes it a versatile compound in various research fields.

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-24(2)18-5-3-4-17(13-18)20(25)23-14-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSLVLQOIRNQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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